N,N'-Thiane-3,5-diylidenedihydroxylamine

Description

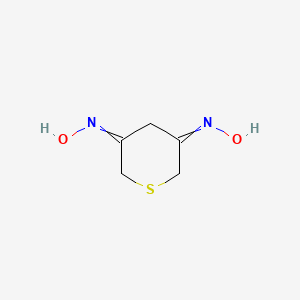

N,N'-Thiane-3,5-diylidenedihydroxylamine is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (a saturated sulfur heterocycle) with hydroxylamine moieties (-NH-OH) positioned at the 3 and 5 positions. Its synthesis typically involves cyclization reactions of dithiols or thioethers with hydroxylamine derivatives under controlled conditions .

The molecule’s stability is influenced by the electron-withdrawing hydroxylamine groups and the sulfur atom’s polarizability, which may facilitate intermolecular interactions such as hydrogen bonding and π-stacking. However, detailed physicochemical data (e.g., melting point, solubility, thermal stability) remain scarce in the literature.

Properties

CAS No. |

90706-71-1 |

|---|---|

Molecular Formula |

C5H8N2O2S |

Molecular Weight |

160.20 g/mol |

IUPAC Name |

N-(5-hydroxyiminothian-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C5H8N2O2S/c8-6-4-1-5(7-9)3-10-2-4/h8-9H,1-3H2 |

InChI Key |

OWCNPGQNYRJXMA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NO)CSCC1=NO |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N’-Thiane-3,5-diylidenedihydroxylamine typically involves the reaction of thiane derivatives with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N’-Thiane-3,5-diylidenedihydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where hydroxylamine groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

N,N’-Thiane-3,5-diylidenedihydroxylamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiane derivatives and hydroxylamine-containing compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Thiane-3,5-diylidenedihydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine groups can form bonds with active sites on enzymes, inhibiting their activity. Additionally, the thiane ring structure may interact with cellular membranes, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N,N'-Thiane-3,5-diylidenedihydroxylamine , a comparative analysis with structurally or functionally analogous compounds is essential. Below is a synthesis of findings from diverse sources:

Structural Analogues

3-Chloro-N-phenyl-phthalimide Structure: Aromatic phthalimide derivative with a chloro substituent and phenyl group (Fig. 1, ). Function: Used as a monomer for polyimide synthesis due to its high purity and reactivity in condensation reactions.

Thiane Derivatives (e.g., Thiane-2,5-diol)

- Structure : Sulfur-containing six-membered ring with hydroxyl groups at positions 2 and 3.

- Function : Used in coordination chemistry as ligands for transition metals.

- Comparison : Replacing hydroxyl (-OH) groups with hydroxylamine (-NH-OH) in This compound enhances its chelating capacity and redox activity, making it more versatile in catalytic systems.

Functional Analogues

Hydroxylamine-O-sulfonic Acid

- Structure : Sulfonated hydroxylamine derivative.

- Function : Strong oxidizing and aminating agent.

- Comparison : While both compounds contain hydroxylamine groups, This compound ’s cyclic structure and sulfur atom confer greater stability and selectivity in reactions, albeit with lower oxidizing power.

Dithiolane-based Compounds (e.g., Lipoic Acid) Structure: Five-membered disulfide ring with carboxylic acid groups. Function: Antioxidant and cofactor in enzymatic reactions.

Table 1: Key Comparative Properties

| Property | This compound | 3-Chloro-N-phenyl-phthalimide | Thiane-2,5-diol | Hydroxylamine-O-sulfonic Acid |

|---|---|---|---|---|

| Ring Type | Thiane (saturated) | Phthalimide (aromatic) | Thiane | Linear sulfonic acid |

| Functional Groups | -NH-OH at 3,5 positions | -Cl, -Ph | -OH at 2,5 | -NH-OH, -SO3H |

| Polarity | High | Moderate | High | Very High |

| Primary Applications | Redox catalysis, ligands | Polymer synthesis | Metal ligands | Oxidation, amination |

| Thermal Stability | Moderate (decomposes >200°C) | High (>300°C) | Low (<150°C) | Low (hygroscopic) |

Research Findings and Gaps

- Synthetic Challenges : Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized via straightforward halogenation of phthalimide derivatives , This compound requires multi-step cyclization, often yielding low purity without advanced purification techniques.

- Environmental Impact: No studies address its biodegradability or toxicity, unlike soybean nitrogen fixation models analyzed in climate studies (), which highlight the importance of nitrogen-cycle compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.